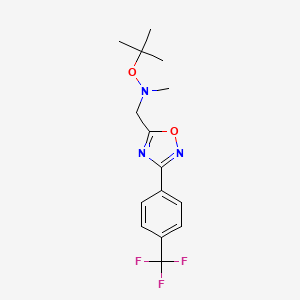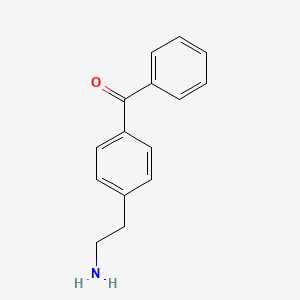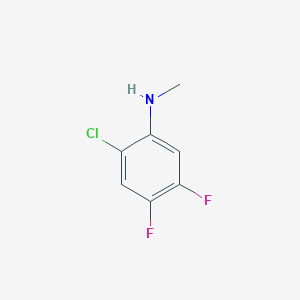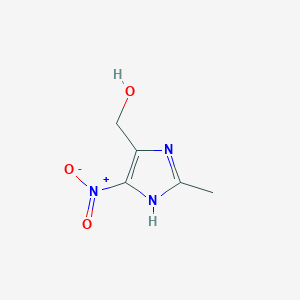![molecular formula C8H4ClF6NOS B12832996 Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)
Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] is a complex organic compound characterized by the presence of multiple functional groups, including a chloro group, a trifluoromethoxy group, and a trifluoromethylthio group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an appropriate precursor undergoes substitution with nucleophiles under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted derivatives.
Aplicaciones Científicas De Investigación
Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows the compound to engage in various binding interactions, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzenamine derivatives with different substituents, such as:
- Benzenamine,3-chloro-5-methyl-4-(trifluoromethyl)
- Benzenamine,3-chloro-5-(trifluoromethyl)-4-(trifluoromethoxy)
Uniqueness
What sets Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] apart is the combination of its trifluoromethoxy and trifluoromethylthio groups, which impart unique chemical and physical properties
Propiedades
Fórmula molecular |
C8H4ClF6NOS |
|---|---|
Peso molecular |
311.63 g/mol |
Nombre IUPAC |
3-chloro-5-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H4ClF6NOS/c9-4-1-3(17-7(10,11)12)2-5(16)6(4)18-8(13,14)15/h1-2H,16H2 |
Clave InChI |
VUIRIUBACDJTTR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)SC(F)(F)F)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)



![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)


![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)



